Nonafluoro-1-butanesulfonyl chloride (NfCl) is a pivotal, highly fluorinated reagent used to introduce the nonafluorobutanesulfonyl (nonaflate, Nf) group into organic molecules. This functional group is valued for its exceptional thermal stability and strong electron-withdrawing properties, which are conferred by the perfluorinated C4F9 chain. The compound serves as a critical precursor in the synthesis of specialized materials, including thermally and electrochemically stable electrolyte salts for high-performance lithium batteries, strongly acidic catalysts, and hydrolytically stable intermediates for cross-coupling reactions in pharmaceutical and agrochemical development.
While other sulfonylating agents exist, they are not functionally interchangeable with nonafluoro-1-butanesulfonyl chloride. The corresponding nonafluorobutanesulfonyl fluoride (NfF) is significantly less reactive, requiring harsher conditions or specific activators for many transformations. Shorter-chain analogs like trifluoromethanesulfonyl chloride (TfCl) produce triflate (Tf) derivatives, which exhibit different electrochemical properties and lower hydrolytic stability compared to nonaflates. The distinct properties of the C4F9 chain are critical for applications demanding high thermal stability and specific interfacial behavior, such as in advanced battery electrolytes, where triflate-based systems are known to be less stable. Therefore, selecting a substitute often leads to compromises in process efficiency, product stability, or final application performance.
As a class, sulfonyl chlorides are established to be more reactive electrophiles than their corresponding sulfonyl fluorides in nucleophilic substitution reactions. This allows reactions with Nonafluoro-1-butanesulfonyl chloride to proceed under milder conditions, at lower temperatures, or with shorter reaction times compared to Nonafluoro-1-butanesulfonyl fluoride (NfF). This enhanced reactivity is crucial for synthesizing derivatives from sensitive substrates where the harsher conditions required to activate NfF would lead to decomposition or side products.
| Evidence Dimension | Chemical Reactivity of Sulfonyl Halides |
| Target Compound Data | High (as a sulfonyl chloride) |
| Comparator Or Baseline | Nonafluoro-1-butanesulfonyl fluoride (NfF): Lower reactivity |
| Quantified Difference | Qualitatively higher reactivity allows for milder process conditions. |
| Conditions | General nucleophilic substitution reactions. |
This higher intrinsic reactivity translates to lower energy costs, faster production cycles, and broader substrate compatibility in manufacturing workflows.
Nonafluoro-1-butanesulfonyl chloride is a direct precursor to lithium nonafluorobutanesulfonate (LiNfO), an electrolyte salt for high-voltage batteries. In a standard formulation (0.1M in PC/DME), LiNfO-based electrolytes demonstrate an electrochemical stability window of approximately 5.0 V. This compares favorably to electrolytes based on the common shorter-chain analog, lithium triflate (LiTfO), which typically exhibit stability up to around 4.5 V. This wider stability window is critical for enabling the use of next-generation, high-voltage cathode materials without rapid electrolyte decomposition.
| Evidence Dimension | Electrochemical Stability Window |
| Target Compound Data | ~5.0 V (for the derived LiNfO salt in PC/DME) |
| Comparator Or Baseline | Lithium Triflate (LiTfO) based electrolytes: ~4.5 V |
| Quantified Difference | ~0.5 V wider stability window |
| Conditions | Linear sweep voltammetry of electrolyte formulations. |
The ability to produce salts that withstand higher voltages directly enables the development of batteries with higher energy density and performance.
Aryl and alkenyl nonaflates, synthesized from nonafluoro-1-butanesulfonyl chloride, are used as electrophiles in palladium-catalyzed cross-coupling reactions. Multiple studies report that these nonaflate intermediates are significantly more resistant to hydrolysis than the more commonly used triflate analogs. This superior stability prevents the formation of unwanted ketone or phenol byproducts, which can be a deleterious side reaction when using triflates, especially in reactions requiring extended times or the presence of basic water, such as Buchwald-Hartwig couplings.
| Evidence Dimension | Hydrolytic Stability of Sulfonate Derivatives |
| Target Compound Data | Higher stability (for derived aryl/alkenyl nonaflates) |
| Comparator Or Baseline | Aryl/alkenyl triflates: More prone to hydrolysis |
| Quantified Difference | Qualitatively higher resistance to hydrolysis, leading to higher product yields in specific coupling reactions. |
| Conditions | Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki). |
For multi-step synthesis, using this precursor to generate more stable nonaflate intermediates leads to higher yields, fewer impurities, and a more robust and reproducible chemical process.
This compound is the preferred starting material for synthesizing lithium nonafluorobutanesulfonate (LiNfO). Its derivative provides a wider electrochemical stability window (~5.0 V) compared to triflate-based salts, making it essential for formulating electrolytes compatible with next-generation high-energy cathodes (e.g., >4.5 V class materials).
In pharmaceutical or agrochemical manufacturing, the chloride is used to convert phenols and other nucleophiles into nonaflate intermediates for cross-coupling reactions. The resulting nonaflates are more resistant to hydrolysis than triflates, leading to higher process yields and product purity, particularly in demanding, multi-step synthetic routes.
Leveraging its higher reactivity compared to nonafluorobutanesulfonyl fluoride, the chloride enables the synthesis of nonaflate esters and sulfonamides under milder temperature and time conditions. This is particularly advantageous when working with thermally sensitive or complex substrates, improving overall process efficiency and yield.
Corrosive